molecular formula C16H14N2OS2 B3258165 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 301234-16-2

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B3258165
CAS No.: 301234-16-2
M. Wt: 314.4 g/mol
InChI Key: JKYAZKOSKMHCPR-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a thiazole and a thiophene carboxamide moiety, which are privileged scaffolds known to confer bioactive properties . Specifically, derivatives of N-(thiazol-2-yl)thiophene-2-carboxamide have been identified as potent inhibitors of the Abl kinase, a key target in cancer research, through pharmacophore-based screening and molecular docking studies . These compounds have demonstrated binding affinity in cell-free assays at low nanomolar concentrations, highlighting their value as a promising molecular scaffold for investigating new therapeutic agents . Furthermore, analogous 1,3,4-thiadiazole-thiophene carboxamide hybrids have been explored in silico for their potential to inhibit viral proteases, such as the SARS-CoV-2 main protease (Mpro), suggesting a broader applicability in antiviral research . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-11-5-7-12(8-6-11)13-10-21-16(17-13)18-15(19)14-4-3-9-20-14/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYAZKOSKMHCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The resulting thiazole ring can then be further functionalized with the thiophene and ethylphenyl groups through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the thiazole or thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the thiazole or thiophene rings.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has shown promise as an antitumor agent. Studies indicate that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing the cytotoxic activity, with modifications in the phenyl substituents further optimizing efficacy. For instance, compounds similar to this one have been reported to interact effectively with proteins involved in cancer progression, such as Bcl-2, leading to potential therapeutic applications in oncology .

Anticonvulsant Properties
Research has also highlighted the anticonvulsant potential of thiazole-based compounds. The structural features of this compound may contribute to its ability to modulate neuronal excitability and provide protection against seizure activity. This application is particularly relevant in the development of new treatments for epilepsy and related disorders .

Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory conditions. Thiazole derivatives have been identified as aryl hydrocarbon receptor (AhR) agonists, which can modulate immune responses and inflammation pathways. The compound's ability to influence these biological pathways suggests its potential utility in treating diseases characterized by chronic inflammation .

Material Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good charge transport properties enhances its applicability in these technologies .

Sensors
Thiazole-containing compounds have been explored for use in chemical sensors due to their sensitivity to various analytes. The incorporation of this compound into sensor devices could improve detection limits and response times for environmental monitoring applications .

Agricultural Science

Pesticidal Activity
There is emerging evidence that thiazole derivatives possess pesticidal properties. Compounds like this compound may be developed as bioactive agents against agricultural pests and pathogens. Their mode of action could involve disrupting metabolic processes in target organisms, providing a basis for developing new agrochemicals with reduced environmental impact .

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntitumor agents, anticonvulsants, anti-inflammatory drugsEffective against cancer cell lines; modulates seizures
Material ScienceOrganic electronics (OLEDs, OPVs), sensorsGood charge transport; sensitive detection capabilities
Agricultural SciencePesticidesDisrupts metabolic processes in pests

Mechanism of Action

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its specific structural features. Similar compounds include other thiazole and thiophene derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, making this compound distinct in its applications.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, biological activity, and structural insights.

Substituent Effects on the Phenyl Ring
Compound Name Substituent on Phenyl Ring Key Properties/Activities Reference
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 4-ethyl Enhanced lipophilicity; potential kinase activity
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 4-butyl Increased steric bulk; commercial availability noted
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide 3,4-dichloro Halogenated substituents improve target binding (c-Abl kinase activation)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methyl 129.23% efficacy in growth modulation assays
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide 4-bromo Crystal structure reveals planar thiazole ring; bromine aids crystallinity

Key Observations :

  • Halogens : Chlorine and bromine substituents improve target engagement via hydrophobic interactions and halogen bonding .
  • Methyl vs. Ethyl : Methyl-substituted analogs (e.g., 4-methylphenyl) show high biological efficacy (129.23% in growth modulation), suggesting that smaller alkyl groups may optimize activity .
Modifications to the Thiazole and Carboxamide Moieties
Compound Name Thiazole/Carboxamide Modification Activity/Property Reference
This compound Thiophene-2-carboxamide Likely hydrogen bonding with targets
4-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide Benzothiazole sulfanyl chain Antimicrobial activity (MIC = 4–64 µg/mL)
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Coumarin-linked acetamide Antibacterial/antifungal activity via chromophore

Key Observations :

  • Thiophene vs. Benzothiazole : Thiophene carboxamides exhibit simpler synthesis routes compared to benzothiazole derivatives, which require additional sulfanyl linkages .
  • Coumarin Hybrids : Incorporation of chromen-2-one (coumarin) enhances antibacterial activity but may reduce solubility .

Key Observations :

  • Bulky triazin-2-amine derivatives show potent antimicrobial effects, suggesting that the ethyl group in the target compound may offer a balance between activity and steric tolerance .
Structural Insights
  • Crystallography: The bromophenyl analog () crystallizes in a monoclinic system with a planar thiazole ring, indicating that substituents like ethyl may maintain planarity, favoring target binding .
  • Synthetic Routes : The target compound’s synthesis likely parallels methods for butylphenyl analogs, involving coupling of ethyl 2-bromoacetoacetate with nitriles and subsequent amidation .

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of thiazole derivatives with thiophene carboxylic acids. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of characteristic functional groups associated with thiazole and thiophene moieties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
  • Biofilm Inhibition : These compounds also display significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of standard antibiotics like Ciprofloxacin .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated that:

  • The compound exhibited IC50 values greater than 60 μM, suggesting low toxicity towards normal cells while maintaining effectiveness against cancer cells .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation:

  • DNA Gyrase Inhibition : Similar derivatives have been shown to inhibit DNA gyrase with IC50 values ranging from 12.27–31.64 μM, which is crucial for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : They also act as inhibitors of DHFR with IC50 values between 0.52–2.67 μM, impacting folate metabolism in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of thiazole and thiophene derivatives:

  • Study on Antibacterial Efficacy :
    • A derivative similar to this compound was tested against a panel of Gram-positive and Gram-negative bacteria.
    • Results indicated a broad spectrum of activity with significant inhibition zones ranging from 18 mm to 24 mm depending on the bacterial strain .
  • Cytotoxicity Evaluation :
    • The compound was assessed for cytotoxicity against multiple cancer cell lines.
    • It demonstrated selective toxicity towards cancer cells while showing minimal effects on normal cell lines, indicating a promising therapeutic index .

Q & A

Q. Advanced

  • Solvent optimization : Replace ethanol with acetonitrile for faster cyclization kinetics (reduces side reactions) .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling in derivative synthesis .
  • Continuous flow reactors : Improve heat/mass transfer for thiazole formation (residence time: 30 min, 80°C) .
    Data-driven approach : Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

How to resolve contradictions in reported biological activities across similar thiazole derivatives?

Advanced
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Substituent positional isomerism : Compare ortho/meta/para-substituted analogs (e.g., 4-ethyl vs. 2-ethylphenyl derivatives show 10-fold differences in IC₅₀) .
  • Target selectivity : Use kinase profiling panels (e.g., DiscoverX) to identify off-target effects .
    Case study : A 5-bromo-thiophene analog () showed superior anticancer activity vs. the parent compound due to enhanced DNA intercalation .

What are the primary biological targets of this compound, and how are they identified?

Q. Basic

  • Antimicrobial : Inhibits bacterial RNA polymerase (validated via MIC assays against S. aureus) .
  • Anticancer : Targets tubulin polymerization (IC₅₀ = 2.1 µM in MCF-7 cells) .
    Target ID methods :

Pull-down assays with biotinylated probes .

CRISPR-Cas9 knockout of suspected targets (e.g., MAPK1) .

What strategies are effective in designing derivatives with improved pharmacokinetic profiles?

Q. Advanced

  • LogP reduction : Introduce polar groups (e.g., -OH, -SO₃H) on the thiophene ring while maintaining <5 logP .
  • Metabolic stability : Replace ethyl with trifluoromethyl to block CYP450 oxidation .
  • Prodrug approaches : Esterify the carboxamide to enhance oral bioavailability .
    Validation : Pharmacokinetic studies in rodent models (t₁/₂, Cₘₐₓ) and PAMPA assays for permeability .

Which analytical techniques are most reliable for confirming structural integrity?

Q. Basic

  • X-ray crystallography : Resolves thiazole-thiophene dihedral angles (typically 15–25°) .
  • High-resolution MS : Exact mass confirmation (e.g., [M+H]⁺ calc. 342.0842, found 342.0839) .
  • ²⁹Si NMR (if silicon-containing analogs are synthesized) .

How can the mechanism of action be conclusively determined?

Q. Advanced

  • Crystallography : Co-crystallize the compound with bacterial RNA polymerase (PDB ID: 6ALB) to map binding sites .
  • Transcriptomics : RNA-seq of treated vs. untreated E. coli to identify pathway disruptions .
  • Kinetic assays : Measure Ki values for enzyme inhibition (e.g., kcat/KM changes in tubulin polymerization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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